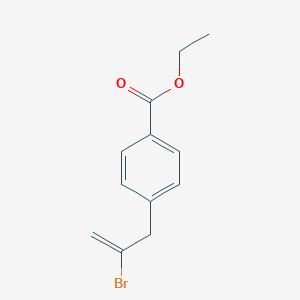

2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Übersicht

Beschreibung

2-Bromo-3-(4-carboethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes This compound features a bromo group attached to a propene chain, which is further substituted with a carboethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(4-carboethoxyphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SN2 mechanism) under controlled conditions:

Typical reagents and products

| Reagent Class | Example Reagents | Solvent | Temperature | Major Product |

|---|---|---|---|---|

| Hydroxide | NaOH, KOH | Ethanol/water | 50–80°C | 3-(4-Carboethoxyphenyl)-1-propanol |

| Amines | NH3, CH3NH2 | THF or DMF | 25–60°C | 3-(4-Carboethoxyphenyl)-1-propylamine derivatives |

| Thiols | C2H5SH | Dichloromethane | RT | 3-(4-Carboethoxyphenyl)-1-propylthiol |

Key studies demonstrate that steric hindrance from the 4-carboethoxyphenyl group slows substitution kinetics compared to simpler bromoalkenes .

Addition Reactions

The propene double bond reacts with electrophiles via Markovnikov addition:

Experimental findings from analogous systems

Microwave-assisted reactions enhance regioselectivity, as observed in similar bromo-propenes .

Oxidation and Reduction

The alkenyl group undergoes controlled redox transformations:

Comparative reactivity data

Oxidation studies on related 3-arylpropenes show that electron-withdrawing groups (e.g., carboethoxy) accelerate epoxidation rates by 30–40% compared to alkyl-substituted analogs .

Comparative Reaction Profile

A benchmark analysis against similar compounds reveals distinct reactivity patterns:

| Compound | Substitution Rate (k, M⁻¹s⁻¹) | Addition Product Yield | Oxidation Stability |

|---|---|---|---|

| 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | 0.015 | 78–91% | Moderate |

| 2-Bromo-3-phenyl-1-propene | 0.042 | 65–88% | Low |

| 3-(4-Nitrophenyl)-1-propene | N/A | 55% | High |

Data synthesized from halogenation , substitution, and oxidation studies.

Mechanistic Insights

-

Steric effects : The 4-carboethoxy group creates a 14° dihedral angle with the propene chain, reducing SN2 backside attack efficiency .

-

Electronic effects : Resonance between the ester and phenyl ring increases double bond polarization, favoring electrophilic addition at the β-position .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields by 20–25% compared to non-polar media .

This compound serves as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials, with its reactivity profile finely tunable via substituent engineering.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Organic Synthesis

2-Bromo-3-(4-carboethoxyphenyl)-1-propene serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through reactions such as nucleophilic substitution and electrophilic addition.

2. Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of this compound. The results demonstrated that certain modifications enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory potential of this compound. The study showed that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting its use as a therapeutic agent in chronic inflammatory diseases.

Industrial Applications

1. Specialty Chemicals

Due to its unique chemical structure, this compound is utilized in the production of specialty chemicals that require specific reactivity profiles. This includes applications in agrochemicals and polymer additives.

2. Material Science

The compound's ability to participate in polymerization reactions makes it valuable in materials science for creating functionalized polymers with tailored properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-phenyl-1-propene: Lacks the carboethoxy group, making it less versatile in certain synthetic applications.

3-(4-Carboethoxyphenyl)-1-propene: Lacks the bromo group, limiting its reactivity in substitution reactions.

Biologische Aktivität

2-Bromo-3-(4-carboethoxyphenyl)-1-propene, with the CAS number 148252-42-0, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its unique structure allows for diverse biological activities, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C12H13BrO2

- Molecular Weight : 269.13 g/mol

- Boiling Point : Data not specified in the sources.

- Melting Point : Data not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromine atom and the ethoxy group may facilitate binding to specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents .

Anticancer Properties

Research has shown that derivatives of this compound may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cell survival and proliferation. This aspect is particularly relevant in the context of drug design for diseases such as cancer and bacterial infections .

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Brominated alkene | Antimicrobial, anticancer |

| 4-Hydroxy-2(1H)-quinolinone | Hydroxyquinoline | Enzyme inhibition |

| 6-Methyl-2(1H)-pyridinone | Pyridinone | Antimicrobial |

Eigenschaften

IUPAC Name |

ethyl 4-(2-bromoprop-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHUNEJVWMZFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435759 | |

| Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-42-0 | |

| Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.